molecular formula C7H14ClNO2 B1435031 Methyl 2-(1-aminocyclobutyl)acetate hydrochloride CAS No. 1584148-97-9

Methyl 2-(1-aminocyclobutyl)acetate hydrochloride

Cat. No. B1435031
CAS RN: 1584148-97-9
M. Wt: 179.64 g/mol
InChI Key: URCCABMECBIPBH-UHFFFAOYSA-N
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Description

“Methyl 2-(1-aminocyclobutyl)acetate hydrochloride” is a chemical compound with the CAS Number: 1584148-97-9 . It has a molecular weight of 179.65 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of the compound is “methyl 2-(1-aminocyclobutyl)acetate hydrochloride” and its InChI code is "1S/C7H13NO2.ClH/c1-10-6(9)5-7(8)3-2-4-7;/h2-5,8H2,1H3;1H" . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-(1-aminocyclobutyl)acetate hydrochloride” is a solid compound . It has a molecular weight of 179.65 .

Scientific Research Applications

Ethylene Action Inhibition and Plant Growth Regulation

1-Methylcyclopropene A Review


1-Methylcyclopropene (1-MCP) is highlighted for its role in inhibiting ethylene action, offering significant insights into ethylene's role in plants. The study explores how 1-MCP affects a wide range of fruits, vegetables, and floriculture crops, preventing ethylene effects with low effective concentrations. This understanding aids in advancing scientific research on plant growth regulation and the potential development of substances with similar or enhanced properties for broader agricultural applications (Blankenship & Dole, 2003).

Drug Metabolism and Conjugation

Developmental Aspects of Drug Conjugation, with Special Reference to Glucuronidation
This review focuses on drug metabolism, particularly Phase 2 reactions like glucuronidation, highlighting the developmental aspects and significance in detoxifying drugs or their metabolites. Although not directly related to Methyl 2-(1-aminocyclobutyl)acetate hydrochloride, understanding these pathways is crucial for scientific research into drug development and the metabolic fate of new chemical entities (Dutton, 1978).

Enzyme Receptor Studies and Cardiovascular Implications

Angiotensin-Converting Enzyme 2 SARS-CoV-2 Receptor and Regulator of the Renin-Angiotensin System


This paper discusses the multifaceted physiological roles of ACE2, including its impact on the cardiovascular system and implications for COVID-19. While not directly related to Methyl 2-(1-aminocyclobutyl)acetate hydrochloride, the study's insights into receptor functions and cardiovascular health could offer indirect relevance to research on similar compounds with potential cardiovascular effects (Gheblawi et al., 2020).

Ethylene Perception Inhibition in Fruits and Vegetables

The Use of 1-Methylcyclopropene (1-MCP) on Fruits and Vegetables
This review elaborates on the commercial and technological uses of 1-MCP to inhibit ethylene perception, thereby improving the quality and shelf life of fruits and vegetables. The study provides a foundation for understanding how similar compounds could be used in scientific research to manipulate plant growth, development, and preservation (Watkins, 2006).

Safety and Hazards

The compound has been classified with the signal word “Danger” and it has the hazard statements H302 and H318 . The precautionary statements associated with the compound are P264, P270, P280, P301+P312, P305+P351+P338, P310, P330, and P501 .

properties

IUPAC Name

methyl 2-(1-aminocyclobutyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-6(9)5-7(8)3-2-4-7;/h2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCCABMECBIPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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